molecular formula C9H9ClF2 B13176597 4-(3-Chloropropyl)-1,2-difluorobenzene

4-(3-Chloropropyl)-1,2-difluorobenzene

Cat. No.: B13176597
M. Wt: 190.62 g/mol
InChI Key: YZYWOGODANMXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloropropyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1,2-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,2-difluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloropropyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloropropyl group can yield the corresponding propyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 4-(3-aminopropyl)-1,2-difluorobenzene or 4-(3-mercaptopropyl)-1,2-difluorobenzene.

    Oxidation: Formation of this compound-1-ol or this compound-1-one.

    Reduction: Formation of 4-(propyl)-1,2-difluorobenzene.

Scientific Research Applications

4-(3-Chloropropyl)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-1,2-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-1,2-difluorobenzene: Unique due to the presence of both chloropropyl and difluorobenzene moieties.

    4-(3-Chloropropyl)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

    4-(3-Chloropropyl)-1,2-dimethylbenzene: Contains methyl groups instead of fluorine atoms.

Uniqueness

This compound is unique due to the combination of its chloropropyl and difluorobenzene groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF2

Molecular Weight

190.62 g/mol

IUPAC Name

4-(3-chloropropyl)-1,2-difluorobenzene

InChI

InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

InChI Key

YZYWOGODANMXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.